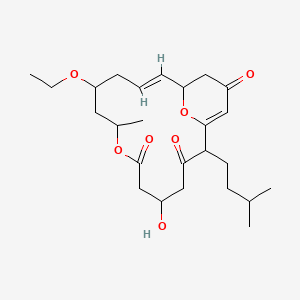
Marbofloxacin-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Marbofloxacin-d8 is a deuterium-labeled derivative of Marbofloxacin, a third-generation fluoroquinolone antibiotic. This compound is primarily used as an internal standard in mass spectrometry for the quantification of Marbofloxacin. Marbofloxacin itself is known for its broad-spectrum bactericidal activity and is effective against both Gram-positive and Gram-negative bacteria, as well as Mycoplasma .
Méthodes De Préparation
The preparation of Marbofloxacin-d8 involves the deuteration of Marbofloxacin. The synthetic route typically includes the following steps:
Mixing a compound disclosed as Formula (V) with phenylmethane, triethylamine, and N-methylpiperazine: This mixture is heated to react for 8-12 hours, then cooled to room temperature. Purified water and potassium hydroxide are added, and the reaction continues at 60-90°C for 3-5 hours. The water phase is separated, and its pH is adjusted to 6.8-7.2 with hydrochloric acid.
Reacting Formula (IV) with potassium hydroxide in medium water: This reaction occurs at 125-160°C under 0.1-0.4 Mpa pressure for 5-12 hours. Formic acid and formaldehyde water solutions are added dropwise as the temperature drops to 40-50°C, followed by a cyclization reaction at 70-75°C for 6-10 hours.
Analyse Des Réactions Chimiques
Marbofloxacin-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Marbofloxacin-d8 is widely used in scientific research, particularly in the following fields:
Mécanisme D'action
Marbofloxacin-d8 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for DNA replication, transcription, and repair. By binding to these enzymes, this compound disrupts the normal cellular processes of bacteria, leading to the inhibition of bacterial growth and ultimately causing bacterial cell death .
Comparaison Avec Des Composés Similaires
Marbofloxacin-d8 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. Similar compounds include:
Ciprofloxacin: Another fluoroquinolone antibiotic with broad-spectrum activity.
Levofloxacin: A third-generation fluoroquinolone with a similar mechanism of action.
Ofloxacin: A second-generation fluoroquinolone with broad-spectrum antibacterial activity.
This compound stands out due to its specific use in analytical chemistry as an internal standard .
Propriétés
Formule moléculaire |
C17H19FN4O4 |
|---|---|
Poids moléculaire |
370.40 g/mol |
Nom IUPAC |
7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C17H19FN4O4/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25/h7-8H,3-6,9H2,1-2H3,(H,24,25)/i3D2,4D2,5D2,6D2 |
Clé InChI |
BPFYOAJNDMUVBL-SQUIKQQTSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] |
SMILES canonique |
CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


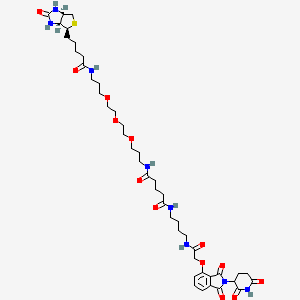
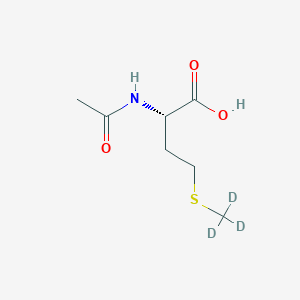
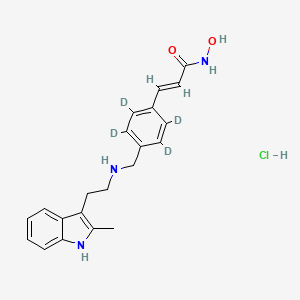

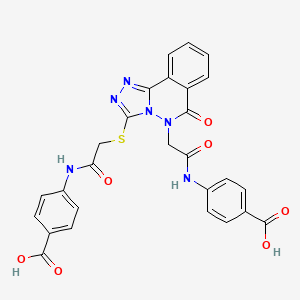


![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)

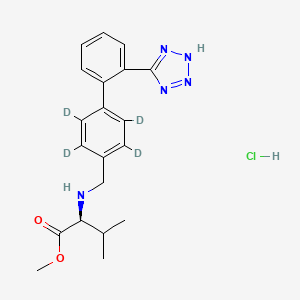

octadec-9-enamide](/img/structure/B12412110.png)
